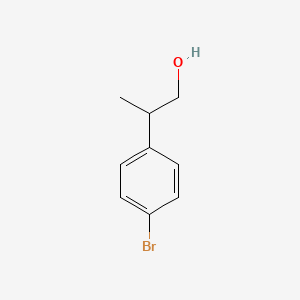

2-(4-Bromophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUPCQYFPVVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 2-(4-Bromophenyl)propan-1-ol

Executive Summary

In modern medicinal chemistry and drug development, bifunctional small-molecule scaffolds are critical for the rapid exploration of chemical space. 2-(4-Bromophenyl)propan-1-ol (CAS 81310-74-9) is a highly versatile building block characterized by a halogenated aromatic ring coupled with a branched aliphatic primary alcohol. This structural duality allows orthogonal functionalization: the aryl bromide serves as a prime candidate for transition-metal-catalyzed cross-coupling, while the primary alcohol provides a handle for etherification, oxidation, or nucleophilic substitution. This guide details the physicochemical profile, validated synthetic methodologies, and downstream applications of this compound for research professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. According to structural data provided by [1], the compound exhibits an optimal balance of lipophilicity and three-dimensional character.

Quantitative Data Summary

| Property | Value | Structural Significance |

| IUPAC Name | 2-(4-bromophenyl)propan-1-ol | Defines the 2-phenylpropyl skeleton. |

| CAS Registry Number | 81310-74-9 | Unique identifier for procurement/tracking. |

| Molecular Formula | C9H11BrO | Indicates a high degree of unsaturation. |

| Molecular Weight | 215.09 g/mol | Low molecular weight; ideal fragment size. |

| Canonical SMILES | CC(CO)C1=CC=C(Br)C=C1 | Useful for computational docking/cheminformatics. |

| LogP (Predicted) | ~2.63 | Favorable lipophilicity for membrane permeability. |

| Fraction sp3 (Fsp3) | 0.33 | High 3D character (3 out of 9 carbons are sp3). |

| Chiral Center | C2 of the propyl chain | Enables stereospecific target engagement. |

Note: The Fsp3 value of 0.33 is particularly notable. Increasing the sp3 character of drug candidates is a proven strategy to improve solubility and reduce off-target toxicity.

Mechanistic Synthesis: Chemoselective Reduction Pathway

The most efficient and scalable route to synthesize 2-(4-bromophenyl)propan-1-ol is the chemoselective reduction of its commercially available carboxylic acid precursor, 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6) , which is widely cataloged by suppliers such as [2] and [3].

The primary synthetic challenge is reducing the carboxylic acid to a primary alcohol without causing the hydrodehalogenation of the aryl bromide.

Mechanistic workflow for the chemoselective reduction of 2-(4-bromophenyl)propanoic acid.

Validated Experimental Methodology

The following protocol utilizes Borane-Tetrahydrofuran (BH3·THF) instead of Lithium Aluminum Hydride (LiAlH4). Causality: While LiAlH4 is a potent reducing agent, its aggressive nucleophilic nature can lead to unwanted cleavage of the C-Br bond at elevated temperatures. BH3·THF is an electrophilic reducing agent that exhibits exceptional chemoselectivity for electron-rich carboxylic acids over aryl halides, ensuring a pristine halogenated product.

Step-by-Step Protocol: Self-Validating Reduction System

-

Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol, 1.0 eq) in anhydrous THF (80 mL).

-

Causality: Argon prevents atmospheric moisture from violently quenching the borane reagent, ensuring stoichiometric accuracy.

-

-

Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add a 1 M solution of BH3·THF (65.4 mL, 65.4 mmol, 1.5 eq) over 45 minutes using an addition funnel.

-

Causality: The reduction of carboxylic acids by borane releases hydrogen gas exothermically. Controlled addition at 0 °C prevents thermal runaway.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 5 hours.

-

In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material will streak near the baseline (due to the acidic proton), while the product will elute as a distinct spot higher up (Rf ~0.4).

-

Quenching (Self-Validating Step): Cool the mixture back to 0 °C. Slowly add methanol (20 mL) dropwise until effervescence completely ceases.

-

Causality: Methanol safely decomposes unreacted BH3 into volatile trimethyl borate and hydrogen gas, neutralizing the reactive hazard.

-

-

Workup & Hydrolysis: Concentrate the mixture under reduced pressure. Partition the resulting residue between Ethyl Acetate (100 mL) and 1N aqueous HCl (50 mL). Stir vigorously for 15 minutes.

-

Causality: The acidic wash is mandatory to break down the stable intermediate boron-alkoxide complexes, liberating the free primary alcohol.

-

-

Purification: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is typically >95% pure, but can be passed through a short silica plug if necessary.

Divergent Applications in Medicinal Chemistry

Halogenated aromatic building blocks are indispensable in modern organic synthesis strategies, as noted by chemical manufacturers like [4]. 2-(4-Bromophenyl)propan-1-ol acts as a divergent node in drug discovery workflows.

Divergent synthetic applications of 2-(4-bromophenyl)propan-1-ol in medicinal chemistry.

-

Aryl Bromide Functionalization: The para-bromine atom is highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows chemists to rapidly append diverse aromatic or heteroaromatic rings to optimize target binding affinity.

-

Aliphatic Alcohol Functionalization: The primary alcohol can be oxidized to an aldehyde for subsequent reductive amination, converted into a mesylate/tosylate leaving group, or utilized directly in a Mitsunobu reaction to form complex ethers.

Safety, Handling, and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents). Keep containers tightly closed.

-

Handling: Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles. Handle inside a chemical fume hood, as halogenated aromatics can be skin and eye irritants.

References

Physicochemical Characterization of 2-(4-bromophenyl)propan-1-ol: A Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of two critical physicochemical properties of the compound 2-(4-bromophenyl)propan-1-ol: its molecular weight and lipophilicity (logP). For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental parameters is paramount. They are not merely abstract values but key determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, profoundly influencing its journey from a promising candidate to a viable therapeutic agent. This guide will delve into the theoretical underpinnings, experimental methodologies, and practical implications of these properties, offering a comprehensive resource for the rational design and development of new chemical entities.

Core Molecular Attributes of 2-(4-bromophenyl)propan-1-ol

A foundational step in the characterization of any potential drug candidate is the precise determination of its intrinsic molecular properties. These values serve as the initial inputs for a wide array of predictive models and are essential for ensuring the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | - |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Predicted logP | ~2.5 - 2.63 | - |

These core attributes provide a snapshot of the molecule's size and general solubility characteristics, which will be explored in greater detail throughout this guide.

Molecular Weight: More Than Just a Number

The molecular weight (MW) of a compound is a fundamental property that dictates many aspects of its biological activity, including its absorption, distribution, metabolism, and excretion (ADME).[3][4] In the context of drug discovery, it is a key component of frameworks such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 daltons.[3][5][6][7]

Theoretical Calculation

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms.[8][9][10] For 2-(4-bromophenyl)propan-1-ol (C₉H₁₁BrO), the calculation is as follows:

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

-

Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 108.099 + 11.088 + 79.904 + 15.999 = 215.09 g/mol

This calculated value is crucial for confirming the identity of the synthesized compound and for stoichiometric calculations in subsequent experiments.

Experimental Determination: Mass Spectrometry

While theoretical calculation provides an expected value, experimental verification is essential for confirming the molecular identity of a synthesized compound. Mass spectrometry (MS) is the gold standard technique for the precise determination of molecular weight.[10][11][12]

The underlying principle of mass spectrometry involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[11][12] For a small molecule like 2-(4-bromophenyl)propan-1-ol, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that minimizes fragmentation and typically produces a protonated molecule ([M+H]⁺).[11]

The following protocol outlines a robust, self-validating workflow for determining the molecular weight of 2-(4-bromophenyl)propan-1-ol using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sources

- 1. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 4. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 8. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 9. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 11. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

Definitive Guide to 2-(4-Bromophenyl)propan-1-ol: Solubility, Handling, and Process Optimization

Executive Summary

2-(4-Bromophenyl)propan-1-ol (CAS: 81310-74-9) is a bifunctional building block featuring a lipophilic brominated aromatic core and a polar primary hydroxyl tail. Its distinct physicochemical profile—characterized by a calculated LogP of ~2.6—places it in a solubility "sweet spot" for organic synthesis but creates specific challenges for purification.

This guide moves beyond basic solubility tables to explore the thermodynamic drivers of solvation. It provides researchers with validated protocols for solvent selection during reaction design, extraction, and chromatographic purification, ensuring high recovery and purity in drug development workflows.

Physicochemical Profile & Solubility Landscape

To predict solubility behavior accurately, we must analyze the competing intramolecular forces. The molecule consists of two distinct domains:

-

Hydrophobic Domain: The 4-bromophenyl ring and the propyl backbone drive affinity for non-polar and chlorinated solvents via

- -

Hydrophilic Domain: The primary hydroxyl (-CH

OH) group acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic and aprotic solvents.

Predicted Solubility Data Table

Note: Data represents empirical estimates based on LogP (2.6) and functional group analysis.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-dipole interactions & dispersion forces dominate. | Extraction / Reaction Medium |

| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Similar to DCM; slightly higher boiling point. | NMR Solvent / Reaction |

| Polar Aprotic | THF | Excellent (>100 mg/mL) | Oxygen lone pairs in THF accept H-bonds from the solute's -OH. | Grignard / Reduction Solvent |

| Polar Aprotic | Ethyl Acetate | Good (50-100 mg/mL) | Balanced polarity; good for solvating the aromatic core. | Extraction / Chromatography |

| Polar Protic | Ethanol / Methanol | Good (>50 mg/mL) | Strong H-bonding network; infinite miscibility likely. | Crystallization Co-solvent |

| Non-Polar | Hexanes / Heptane | Poor (<10 mg/mL) | The polar -OH group resists solvation in pure alkanes. | Precipitant / Wash Solvent |

| Aqueous | Water | Insoluble (<1 mg/mL) | Hydrophobic effect of the bromophenyl group overrides the -OH. | Aqueous Workup Phase |

Mechanistic Insights: The "Like Dissolves Like" Nuance

While the "like dissolves like" rule is a useful heuristic, it fails to capture the nuance of 2-(4-Bromophenyl)propan-1-ol .

The LogP Factor

With a LogP of ~2.6, the compound is moderately lipophilic. This value is critical for Liquid-Liquid Extraction (LLE) .

-

Partitioning: In a DCM/Water system, >99% of the compound will partition into the organic phase.

-

Emulsion Risk: The amphiphilic nature (polar head, non-polar tail) can stabilize emulsions during workup. Recommendation: Maintain high ionic strength in the aqueous layer (use Brine) to disrupt the hydration shell of the -OH group and force the molecule into the organic layer.

Solvation Thermodynamics

-

Enthalpy (

): Dissolution in DCM is exothermic (favorable) due to strong dispersion forces. -

Entropy (

): Dissolution in hexanes is entropically unfavorable because the solvent molecules must order themselves around the polar -OH group. This "solvent cage" effect is why hexanes act as an anti-solvent.

Visualization: Solubility-Driven Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the process stage.

Caption: Decision matrix for solvent selection based on unit operation requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility if specific concentration data is required for formulation.

-

Preparation: Weigh 100 mg of 2-(4-Bromophenyl)propan-1-ol into three separate 4 mL vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, 2-MeTHF, Acetonitrile) to each vial.

-

Equilibration: Vortex for 60 seconds. If the solid dissolves completely, solubility is >100 mg/mL.

-

Saturation: If solid remains, sonicate for 10 minutes at 25°C.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.

-

Calculation: Weigh the residue.

Protocol B: Purification via Flash Chromatography (For Oils)

Since the compound is often an oil or low-melting solid, recrystallization may be difficult. Chromatography is the preferred purification method.

-

TLC Screening: Spot the crude mixture on a Silica TLC plate. Elute with 10% Ethyl Acetate in Hexanes .

-

Target Rf: 0.3 - 0.4.[1]

-

Adjustment: If Rf < 0.2, increase polarity to 20% EtOAc.

-

-

Column Setup: Pack a silica gel column using pure Hexanes.

-

Loading: Dissolve the crude oil in a minimum volume of DCM (not Hexanes, to ensure tight banding) and load onto the column.

-

Elution: Run a gradient from 0% → 30% Ethyl Acetate in Hexanes.

-

Validation: Check fractions via TLC or HPLC-UV (254 nm).

Process Optimization & Safety

Impact of Solvent on Reactivity

When using 2-(4-Bromophenyl)propan-1-ol as a nucleophile (e.g., Williamson Ether Synthesis):

-

Solvent Choice: Use DMF or DMSO . These polar aprotic solvents solvate the cation (e.g., Na+), leaving the alkoxide anion "naked" and more reactive.

-

Avoid: Protic solvents (Ethanol) which form a solvation shell around the nucleophile, reducing reaction rates.

Safety Considerations (SDS Highlights)

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1][2]

-

Handling: Wear nitrile gloves. The compound's lipophilicity allows it to penetrate skin barriers; change gloves immediately if splashed with DCM solutions.

-

Storage: Store in a cool, dry place. As a primary alcohol, it is stable, but avoid strong oxidizing agents to prevent conversion to the aldehyde/acid.

References

-

Fluorochem. 2-(4-Bromophenyl)propan-1-ol Product Sheet (CAS 81310-74-9). Retrieved from

-

PubChem. Compound Summary: 2-(4-Bromophenyl)propan-1-ol.[3] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet & Product Specification for Bromophenylpropanol Derivatives. Retrieved from

-

BenchChem. Physicochemical Properties and Synthesis Protocols for Phenylpropanol Derivatives. Retrieved from

Sources

Positional Isomerism in Brominated Phenylpropanols: A Comparative Analysis of 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical intermediates and chemical synthesis, positional isomers often exhibit vastly different physicochemical properties, reactivity, and biological activities. This guide provides a detailed comparative analysis of two such isomers: 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol. While sharing the same molecular formula, C₉H₁₁BrO, the seemingly minor shift of the propan-1-ol group from the second to the third position relative to the bromophenyl ring fundamentally alters their synthesis, spectral characteristics, and potential utility. This document serves as a technical resource for professionals in drug development and chemical research, offering insights into the synthesis, analytical differentiation, and core properties of these important building blocks.

Introduction: The Significance of Positional Isomerism

The precise architecture of a molecule is paramount in determining its function, particularly in the context of medicinal chemistry where structure-activity relationships (SAR) are foundational. 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol are brominated aromatic alcohols that serve as valuable precursors in the synthesis of more complex molecules. The distinction between these two isomers is critical; a synthetic route designed for one will not yield the other, and their unique structures will impart different steric and electronic properties to any subsequent derivatives. This guide will elucidate the key differences, providing the necessary technical foundation for their accurate synthesis and identification.

Structural and Physicochemical Differentiation

The core difference between the two molecules lies in their structure. 2-(4-bromophenyl)propan-1-ol features a secondary carbon atom bonded to the aromatic ring, creating a chiral center. In contrast, 3-(4-bromophenyl)propan-1-ol has a linear propyl chain, with the primary alcohol at the terminus and the phenyl ring attached to the third carbon, making it an achiral molecule.

Caption: Structural comparison of the chiral 2-isomer and achiral 3-isomer.

This fundamental structural variance leads to distinct physicochemical properties, which are summarized below.

| Property | 2-(4-bromophenyl)propan-1-ol | 3-(4-bromophenyl)propan-1-ol | Reference |

| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | [1][2][3] |

| Molecular Weight | ~215.09 g/mol | 215.09 g/mol | [1][3] |

| CAS Number | 81310-74-9 | 25574-11-2 | [1][3] |

| Chirality | Yes (chiral center at C2) | No | - |

| Physical State | Not specified; likely oil or solid | Liquid or Solid-Liquid Mixture | [4][5] |

| Synonyms | - | 3-(4-Bromophenyl)propyl Alcohol | [6] |

Synthetic Pathways: A Divergence from the Start

The synthesis of these isomers requires distinct starting materials, reflecting their structural differences. The choice of precursor—an aldehyde with the carbonyl at either the second or third position of the propyl chain—is the critical determinant for the final product.

Synthesis of 2-(4-bromophenyl)propan-1-ol

This isomer is synthesized via the reduction of the corresponding aldehyde, 2-(4-bromophenyl)propanal. This method targets the aldehyde functional group to yield a primary alcohol.

Caption: Synthetic workflow for 2-(4-bromophenyl)propan-1-ol.

Experimental Protocol:

-

Dissolve 2-(4-bromophenyl)propanal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure 2-(4-bromophenyl)propan-1-ol.

Causality: The use of 2-(4-bromophenyl)propanal as the precursor directly places the functional group that will become the alcohol at the second position of the propyl chain relative to the phenyl ring. Sodium borohydride is a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting the aromatic bromide.

Synthesis of 3-(4-bromophenyl)propan-1-ol

Similarly, the 3-isomer is synthesized from its corresponding aldehyde, 3-(4-bromophenyl)propanal.

Caption: Synthetic workflow for 3-(4-bromophenyl)propan-1-ol.

Experimental Protocol: The protocol is identical to that for the 2-isomer, with the substitution of 3-(4-bromophenyl)propanal as the starting material.[8] This compound is recognized as a useful reagent in the synthesis of fungicidal daphneolone derivatives.[9]

Causality: The choice of 3-(4-bromophenyl)propanal ensures the resulting alcohol group is located at the terminus of a three-carbon chain attached to the bromophenyl ring.

Spectroscopic Differentiation: The Analytical Fingerprint

The most definitive method for distinguishing between these two isomers is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Analytical workflow for isomer differentiation.

¹H NMR Spectroscopy

Proton NMR provides a clear distinction based on the splitting patterns (multiplicity) of the aliphatic protons.[10]

| Proton Environment | 2-(4-bromophenyl)propan-1-ol (Predicted) | 3-(4-bromophenyl)propan-1-ol (Predicted) |

| Aromatic (Ar-H) | ~7.1-7.5 ppm (2H, d), ~7.4-7.6 ppm (2H, d) | ~7.0-7.2 ppm (2H, d), ~7.3-7.5 ppm (2H, d) |

| Hydroxymethyl (C H₂OH) | ~3.6 ppm (2H, d) | ~3.7 ppm (2H, t) |

| Methine (Ar-C H) | ~2.9 ppm (1H, m) | N/A |

| Benzylic (Ar-C H₂) | N/A | ~2.7 ppm (2H, t) |

| Methylene (-CH₂-) | N/A | ~1.9 ppm (2H, quintet/m) |

| Methyl (C H₃) | ~1.3 ppm (3H, d) | N/A |

| Hydroxyl (-O H) | Variable (1H, broad s) | Variable (1H, broad s) |

Key Differentiators in ¹H NMR:

-

2-Isomer: The presence of a methyl doublet , a methine multiplet , and a hydroxymethyl doublet is characteristic.

-

3-Isomer: The spectrum is defined by two triplets (for the benzylic and hydroxymethyl protons) and a central multiplet for the middle CH₂ group.

¹³C NMR Spectroscopy

Carbon NMR confirms the number of unique carbon environments.[11][12] Both isomers will show 7 unique carbon signals (4 aromatic, 3 aliphatic), but their chemical shifts will differ significantly, especially in the aliphatic region.

| Carbon Environment | 2-(4-bromophenyl)propan-1-ol (Predicted) | 3-(4-bromophenyl)propan-1-ol (Predicted) |

| Aromatic (C-Br) | ~121 ppm | ~120 ppm |

| Aromatic (CH) | ~128-132 ppm (two signals) | ~130-132 ppm (two signals) |

| Aromatic (C-Alkyl) | ~144 ppm | ~141 ppm |

| Hydroxymethyl (CH₂OH) | ~68 ppm | ~62 ppm |

| Methine (CH) | ~45 ppm | N/A |

| Benzylic (ArCH₂) | N/A | ~34 ppm |

| Methylene (-CH₂-) | N/A | ~31 ppm |

| Methyl (CH₃) | ~18 ppm | N/A |

Key Differentiators in ¹³C NMR: The presence of a methyl signal (~18 ppm) and a methine signal (~45 ppm) unambiguously identifies the 2-isomer . The 3-isomer is identified by its three distinct sp³ carbon signals in the ~30-65 ppm range, corresponding to the three methylene carbons.

Mass Spectrometry

While both isomers have the same molecular ion peak (m/z 214/216 for the bromine isotopes), their fragmentation patterns under electron ionization (EI) will differ due to the stability of the resulting carbocations.

-

2-(4-bromophenyl)propan-1-ol: A likely fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 u) to form a stable secondary benzylic carbocation.

-

3-(4-bromophenyl)propan-1-ol: Fragmentation is more likely to occur via cleavage further down the chain. A common fragmentation for primary alcohols is the loss of water (18 u) or cleavage alpha to the oxygen. The base peak for propan-1-ol itself is often m/z 31 ([CH₂OH]⁺), which may also be observed here.[13]

Conclusion for the Practicing Scientist

The differentiation between 2-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propan-1-ol is a clear-cut process rooted in fundamental principles of organic chemistry. The choice of synthetic precursor dictates the isomeric outcome, and a combination of ¹H and ¹³C NMR spectroscopy provides an irrefutable analytical confirmation of the final structure. For the drug development professional, ensuring the correct isomer is used is a non-negotiable step in building complex molecular scaffolds, as the positional change directly influences the final molecule's three-dimensional shape, reactivity, and ultimate biological efficacy. This guide provides the foundational knowledge to confidently synthesize, identify, and utilize these versatile chemical building blocks.

References

-

PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol. Wiley-VCH GmbH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-1-(4-Bromophenyl)-3-chloropropan-1-ol. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromophenyl)propan-1-ol (C9H11BrO). Université du Luxembourg. Retrieved from [Link]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a).... Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenyl)propan-1-ol (C9H11BrO). Université du Luxembourg. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR spectra 1-13C. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR spectra 2-13C. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Bromo-phenyl)-propan-1-ol. Wiley Science Solutions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 2-(4-bromophenyl)propan-1-ol (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-(4-Bromophenyl)-1-propanol | 25574-11-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-(4-Bromophenyl)propanal | C9H9BrO | CID 569059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-Bromophenyl)propanal | C9H9BrO | CID 11481288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2 [chemicalbook.com]

- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(4-Bromophenyl)propan-1-ol: Technical Safety & Handling Guide

Topic: 2-(4-Bromophenyl)propan-1-ol MSDS and Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(4-Bromophenyl)propan-1-ol (CAS: 81310-74-9) is a specialized chiral building block utilized in the synthesis of small molecule inhibitors, PROTACs, and pharmaceutical intermediates. Characterized by a primary hydroxyl group and a para-brominated aromatic ring, it serves as a dual-functional scaffold: the alcohol allows for esterification or oxidation, while the aryl bromide facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous technical overview of the compound’s physicochemical properties, safety protocols, and synthesis workflows, designed to ensure reproducibility and safety in high-stakes research environments.

Chemical Identity & Physicochemical Profile

Table 1: Substance Identification

| Parameter | Data |

| Chemical Name | 2-(4-Bromophenyl)propan-1-ol |

| CAS Number | 81310-74-9 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Physical State | Viscous liquid / Oil (at room temperature) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water |

| Boiling Point | High boiling point (>250°C at 1 atm); Distillable under high vacuum |

| Chirality | Contains one stereocenter at C2 (Available as (R), (S), or Racemate) |

| SMILES | CC(CO)C1=CC=C(Br)C=C1 |

Hazard Assessment & Toxicology (GHS Classification)

Unlike generic solvents, this compound possesses specific irritation profiles due to its benzyl-like alcohol structure and halogenated nature.

Signal Word: WARNING

Table 2: GHS Hazard Statements

| Code | Hazard Statement | Mechanism of Action / Risk |

| H302 | Harmful if swallowed | Systemic absorption via GI tract; potential for halogenated metabolite toxicity. |

| H315 | Causes skin irritation | Lipophilic nature allows dermal penetration, causing local inflammation. |

| H319 | Causes serious eye irritation | Direct mucous membrane irritant; risk of corneal opacity if untreated. |

| H335 | May cause respiratory irritation | Mucosal irritation of the upper respiratory tract upon inhalation of mists/vapors. |

Safe Handling & Storage Protocols

Engineering Controls

-

Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Inert Atmosphere: The compound is stable but potentially hygroscopic. Store and handle under nitrogen or argon to prevent moisture uptake which can complicate stoichiometric calculations in downstream coupling reactions.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield/4H laminate gloves.

-

Eye Protection: Chemical safety goggles. Face shields are recommended during high-vacuum distillation steps due to implosion risks.

-

Respiratory: If aerosolization is likely (e.g., rotary evaporation without a cold trap), use a half-face respirator with organic vapor (OV) cartridges.

Storage Logic

-

Temperature: 2–8°C (Refrigerated). Cool storage minimizes potential debromination or oxidation over long periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.

Emergency Response Framework

The following decision tree outlines the immediate actions required in the event of exposure or spillage.

Figure 1: Emergency Response Decision Matrix for 2-(4-Bromophenyl)propan-1-ol incidents.

Synthesis & Application Context

Synthesis Protocol: Reduction of 2-(4-Bromophenyl)propanoic Acid

For researchers requiring high-purity material, in-house synthesis via reduction of the corresponding acid is the most reliable method. This avoids shelf-life issues associated with commercial aldehydes.

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

-

Dissolution: Dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Reduction: Cool to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1.5 eq) or LiAlH₄ (1.2 eq). Note: BH₃ is preferred to avoid potential debromination of the aryl bromide which can occur with LiAlH₄ under aggressive reflux.

-

Workup: Stir at RT for 4 hours. Quench carefully with Methanol (if BH₃ used) or Fieser method (Water/15% NaOH/Water) if LiAlH₄ used.

-

Purification: Concentrate in vacuo. The residue is typically an oil. Purify via flash column chromatography (Hexanes:EtOAc 80:20) to yield the pure alcohol.

Workflow Visualization

Figure 2: Synthetic workflow for the reduction of the carboxylic acid precursor to the target alcohol.

Disposal & Regulatory Compliance

-

Waste Stream: Halogenated Organic Solvents.

-

Protocol: Do not dispose of down the drain. The presence of the bromine atom classifies this as halogenated waste, which requires high-temperature incineration to prevent the formation of toxic byproducts.

-

Packaging: Collect in clearly labeled HDPE or glass containers. Ensure compatibility with other waste streams (avoid mixing with strong oxidizers).

References

-

Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromophenyl)propan-1-ol (CAS 81310-74-9).[1][2][3] Retrieved from [1]

-

Fluorochem. (2024). Safety Data Sheet: 2-(4-Bromophenyl)propan-1-ol.[3] Retrieved from

-

PubChem. (2024). Compound Summary: 2-(4-Bromophenyl)propan-1-ol.[1][2][3] National Center for Biotechnology Information. Retrieved from

-

BenchChem. (2025).[4] Application Notes: The Role of 2-Bromopropan-1-ol Derivatives in the Synthesis of Pharmaceutical Intermediates. Retrieved from

-

Organic Syntheses. (2012). Reduction of Carboxylic Acids to Alcohols.[5] General Protocol adapted for Aryl Propionic Acids. Retrieved from

Sources

Structure, IUPAC Nomenclature, and Synthetic Utility of 2-(4-Bromophenyl)propan-1-ol in Pharmaceutical Development

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional, chiral building blocks is paramount. 2-(4-bromophenyl)propan-1-ol (CAS: 81310-74-9) serves as a highly versatile intermediate, bridging the gap between simple aromatic precursors and complex biaryl active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and chemoselective synthetic methodologies, culminating in its application in the development of therapeutic agents such as 11β-HSD1 inhibitors.

Molecular Architecture & IUPAC Nomenclature

The structural framework of this molecule is defined by its precise functionalization, which dictates its reactivity and utility in organic synthesis.

-

IUPAC Nomenclature: The systematic name is 2-(4-bromophenyl)propan-1-ol [1].

-

Deconstruction of the Name:

-

Parent Chain: The core is a three-carbon aliphatic chain with a primary hydroxyl group at the first carbon, designated as "propan-1-ol".

-

Substituent: At the C2 position, a phenyl ring substituted with a bromine atom at the para (4-) position is attached, hence "2-(4-bromophenyl)".

-

-

Stereochemistry: The C2 carbon is bonded to four distinct moieties: a methyl group, a hydroxymethyl group, a 4-bromophenyl ring, and a hydrogen atom. This asymmetry makes C2 a chiral center, meaning the compound exists as two non-superimposable enantiomers: (R)-2-(4-bromophenyl)propan-1-ol and (S)-2-(4-bromophenyl)propan-1-ol. In advanced drug development, enantiopurity is often achieved via asymmetric reduction of the corresponding acid or downstream chiral resolution.

Physicochemical Profile

The following table summarizes the critical quantitative data and identifiers for 2-(4-bromophenyl)propan-1-ol[1].

| Property | Value |

| IUPAC Name | 2-(4-bromophenyl)propan-1-ol |

| CAS Registry Number | 81310-74-9 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| Canonical SMILES | CC(CO)C1=CC=C(Br)C=C1 |

| InChIKey | RXLUPCQYFPVVKS-UHFFFAOYSA-N |

| Physical State | Viscous oil (at room temperature) |

Synthetic Methodologies: The Causality of Chemoselective Reduction

The most robust and scalable route to 2-(4-bromophenyl)propan-1-ol is the reduction of its carboxylic acid precursor, 2-(4-bromophenyl)propanoic acid.

Expertise & Experience: Why BH₃·THF over LiAlH₄? A novice approach might employ Lithium Aluminum Hydride (LiAlH₄) due to its strong reducing capabilities. However, LiAlH₄ poses a significant risk of reductive debromination (cleaving the aryl-bromide bond), particularly at elevated temperatures or extended reaction times. To maintain a self-validating and high-yielding system, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Borane is highly electrophilic and preferentially coordinates to the electron-rich carbonyl oxygen of the carboxylic acid. This chemoselectivity ensures the rapid reduction of the acid to the primary alcohol while leaving the critical aryl bromide handle completely intact for downstream cross-coupling.

Step-by-Step Protocol: Chemoselective Reduction

This protocol is designed as a self-validating system; the visual cessation of gas evolution during the quench step and distinct Rf shifts on TLC confirm reaction success.

-

Preparation & Complexation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (1.0 equiv) in anhydrous THF to create a 0.5 M solution.

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Borane reduction is exothermic; controlling the initial temperature prevents solvent boil-off and suppresses side reactions.

-

Reagent Addition: Add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 30 minutes via a syringe pump.

-

Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.

-

Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting acid (lower Rf, streaks) should completely convert to the primary alcohol (higher Rf, distinct spot).

-

Quench: Cool the reaction back to 0 °C. Carefully add methanol dropwise until effervescence (H₂ gas evolution) ceases. Causality: Methanol breaks down the intermediate borate esters, releasing the free alcohol.

-

Workup & Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude 2-(4-bromophenyl)propan-1-ol.

Mechanistic Logic & Synthetic Workflow

The following diagram illustrates the logical progression from the starting material, through the chemoselective reduction, and into downstream API synthesis.

Figure 1: Chemoselective reduction and subsequent cross-coupling workflow for API synthesis.

Downstream Applications in Drug Development

The primary utility of 2-(4-bromophenyl)propan-1-ol lies in its bifunctional nature. The primary alcohol can be protected (e.g., as a silyl ether) or activated (e.g., converted to a mesylate for nucleophilic substitution), while the aryl bromide serves as a robust electrophilic partner for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).

A prominent example of its application is in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [2]. 11β-HSD1 is a critical enzyme that regenerates active cortisol from inactive cortisone. Overexpression of this enzyme in adipose tissue is strongly linked to visceral obesity, insulin resistance, and the broader metabolic syndrome[3].

As detailed in patent literature (e.g., US20070213311A1)[4], aryl bromide intermediates structurally analogous to 2-(4-bromophenyl)propan-1-ol are essential for assembling the complex functionalized cyclic urea or amide frameworks required to potently and selectively modulate the 11β-HSD1 receptor[2]. By leveraging the aryl bromide handle, medicinal chemists can rapidly generate diverse biaryl libraries to optimize pharmacokinetics and target affinity.

References

- Patent Literature (11β-HSD1 Inhibitors): Li, Y.-L., & Yao, W. Modulators of 11-beta hydroxyl steroid dehydrogenase type 1, pharmaceutical compositions thereof, and methods of using the same (US20070213311A1). Incyte Corporation / Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. WO2009061498A1 - CYCLIC UREA INHIBITORS OF 11β -HYDROXYSTEROID DEHYDROGENASE 1 - Google Patents [patents.google.com]

- 3. US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]

- 4. WO2009061498A1 - CYCLIC UREA INHIBITORS OF 11β -HYDROXYSTEROID DEHYDROGENASE 1 - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 4-Bromophenyl Chiral Scaffolds

An In-Depth Technical Guide: Chiral Building Blocks Containing 4-Bromophenyl Groups: Synthesis, Functionalization, and Application in Drug Discovery

In the intricate world of pharmaceutical development and medicinal chemistry, the three-dimensional architecture of a molecule is paramount. Chirality, the property of 'handedness' in molecules, is a fundamental principle that dictates biological activity. Enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles, a fact tragically underscored by the thalidomide disaster.[1][2] This has led to a paradigm where the synthesis of single-enantiomer drugs is not just preferred, but often mandated by regulatory bodies.[1] More than half of all drugs on the market today are chiral compounds, highlighting the critical need for efficient methods to produce enantiomerically pure substances.[1]

Chiral building blocks serve as the foundational starting materials for constructing these complex, enantiopure active pharmaceutical ingredients (APIs).[1][3][4][5] Among the vast arsenal of available building blocks, those containing a 4-bromophenyl group hold a position of strategic importance. This moiety offers a powerful combination of features: a defined stereocenter that governs biological interaction and a chemically versatile bromine atom. This bromine acts as a robust synthetic "handle," enabling late-stage molecular diversification through a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8][9][10][11] This allows researchers to rapidly generate libraries of analogues from a common chiral core, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.

This guide provides a technical exploration of the synthesis, analysis, and strategic application of chiral building blocks containing the 4-bromophenyl group, designed for researchers, chemists, and professionals in the field of drug development.

Part 1: Core Strategies for the Enantioselective Synthesis

Accessing enantiomerically pure 4-bromophenyl building blocks is the first critical step. The choice of strategy depends on factors such as the scale of synthesis, the nature of the target molecule, and available resources. The three primary approaches are asymmetric catalysis, chiral resolution, and chiral pool synthesis.

Asymmetric Catalysis: Building Chirality from the Ground Up

The most elegant and atom-economical approach is to synthesize a single enantiomer directly from an achiral precursor using a chiral catalyst.[3][4][12] This method avoids the loss of 50% of the material inherent in classical resolution.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

One of the most powerful and widely used methods for generating chiral alcohols is the asymmetric hydrogenation (or transfer hydrogenation) of prochiral ketones.[13][14][15][16] For example, 1-(4-bromophenyl)ethanone can be reduced to the corresponding chiral alcohol, a valuable precursor for chiral amines and other functionalities.

The causality behind this transformation lies in the catalyst system, typically composed of a transition metal (like Ruthenium or Rhodium) and a chiral ligand.[13][15][16] The ligand creates a chiral pocket around the metal center. When the prochiral ketone coordinates to the metal, the ligand's steric and electronic properties dictate the facial selectivity of hydride delivery, leading to the preferential formation of one enantiomer. Noyori's Ru-BINAP-diamine systems are benchmark catalysts for this transformation, providing highly efficient and enantioselective hydrogenation of simple ketones.[4][13]

Caption: Asymmetric Transfer Hydrogenation Workflow.

Exemplary Protocol: Asymmetric Transfer Hydrogenation of 1-(4-Bromophenyl)ethanone

This protocol is representative of a typical lab-scale asymmetric transfer hydrogenation using a well-established Ru-based catalyst system.[15][16][17]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.25 mol%) and the chiral ligand (e.g., (1R,2S)-(-)-Norephedrine, 1 mol%) to a flame-dried Schlenk flask.

-

Reaction Setup: Remove the flask from the glovebox and add anhydrous isopropanol (serving as both solvent and hydrogen source) via syringe.

-

Base Addition: Add a solution of KOH (2.5 mol%) in isopropanol to the catalyst mixture and stir for 15 minutes to allow for catalyst activation. The color of the solution will typically change.

-

Substrate Addition: Add 1-(4-bromophenyl)ethanone (1 equivalent) to the flask.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench by adding a small amount of water. Reduce the solvent volume in vacuo.

-

Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the resulting 1-(4-bromophenyl)ethanol by chiral HPLC or GC.

Chiral Resolution: Separating What's Already There

Chiral resolution is a classical technique that separates a racemic mixture into its constituent enantiomers.[18] While it inherently results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a valuable and practical method, especially when efficient racemization and recycling of the unwanted enantiomer are possible.

Preparative Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for both the analytical determination of enantiomeric purity and the preparative-scale separation of enantiomers.[19][20][21]

The principle of separation relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. CSPs are often based on polysaccharides, Pirkle-type (donor-acceptor) phases, or crown ethers.[19][21][22] The choice of CSP, mobile phase, and temperature are critical parameters that must be optimized to achieve sufficient resolution.[19]

Case Study: Resolution of β-amino-β-(4-bromophenyl) propionic acid

A validated method for separating the enantiomers of β-amino-β-(4-bromophenyl) propionic acid demonstrates the efficacy of this approach.[19] The (R,R) Whelk-O1 column, a "hybrid" pi-electron acceptor-donor CSP, was found to be highly effective.[19]

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | (R,R) Whelk-O1 | Provides specific pi-pi and hydrogen bonding interactions necessary for enantiomeric discrimination of this analyte.[19] |

| Mobile Phase | n-hexane, ethanol, trifluoroacetic acid (TFA), isopropylamine | A normal-phase system where ethanol acts as the polar modifier, while TFA and isopropylamine are additives that improve peak shape and resolution by interacting with the analyte's acidic and basic functional groups.[19] |

| Flow Rate | 1.0 mL/min | Optimized for a balance between resolution and run time. Studies showed resolution remained >3.0 at 0.8 and 1.2 mL/min.[19] |

| Temperature | 25°C | The resolution was found to be robust and remained above 3.0 even with a ±5°C variation.[19] |

| Resolution (Rₛ) | > 2.5 | A resolution value greater than 1.5 indicates baseline separation; >2.5 provides a high degree of confidence in the purity of the collected fractions.[19] |

Part 2: The 4-Bromophenyl Moiety as a Versatile Synthetic Handle

Once the chiral 4-bromophenyl building block is secured, the bromine atom provides a gateway for extensive molecular elaboration. Its true power lies in its ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most important tool for this purpose. It involves the palladium-catalyzed coupling of an organohalide (the 4-bromophenyl group) with an organoboron species (typically a boronic acid or ester).[23] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups.[7][8][9][10][24]

The causality of the catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like racemization or dehalogenation.[7][10]

Caption: The Suzuki-Miyaura Catalytic Cycle.

General Protocol: Suzuki Coupling of a Chiral 4-Bromophenyl Substrate

This protocol is a general starting point for coupling arylboronic acids with a chiral 4-bromophenyl building block.[7][10]

-

Reaction Setup: To a Schlenk flask, add the chiral 4-bromophenyl compound (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Formation and Reaction of Grignard Reagents

The 4-bromophenyl group can also be converted into a potent nucleophile by forming a Grignard reagent (4-R-phenylmagnesium bromide) through reaction with magnesium metal.[25] This opens up another avenue for C-C bond formation. The resulting Grignard reagent readily adds to various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols and carboxylic acids, respectively.[26][27]

It is critical to recognize that Grignard reagents are extremely strong bases.[27] This methodology is incompatible with molecules containing acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines) unless they are appropriately protected. The reaction must be conducted under strictly anhydrous conditions.

Part 3: Applications in Drug Discovery

The versatility of these building blocks is evident in their incorporation into a wide range of biologically active molecules.

-

Anticonvulsants: (4-Bromophenyl)urea, derived from a corresponding amine, serves as a precursor for novel compounds with potential anticonvulsant activity.[28]

-

Antimicrobials & Anticancer Agents: Thiazole derivatives containing the 4-bromophenyl group have been synthesized and shown to possess promising antimicrobial and anticancer properties.[29] The 4-bromophenyl moiety is also a key feature in novel microbial DNA-gyrase inhibitors.[30]

-

Endothelin Receptor Antagonists: Macitentan, a potent dual endothelin receptor antagonist, features a 5-(4-bromophenyl)pyrimidine core, highlighting the importance of this scaffold in cardiovascular drug discovery.[31]

The 4-bromophenyl group is not merely a placeholder for coupling reactions; its electronic properties and ability to form halogen bonds can also contribute directly to ligand-receptor binding interactions, further enhancing its value in rational drug design.

Conclusion

Chiral building blocks containing 4-bromophenyl groups represent a class of high-value intermediates for drug discovery and development. Their utility stems from the dual-functionality of a stereocenter that dictates biological specificity and a bromine atom that serves as a versatile handle for synthetic diversification. Mastery of modern synthetic techniques, such as asymmetric catalysis and chiral chromatography, provides reliable access to these enantiopure materials. Subsequently, the strategic application of robust cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, allows for the rapid and efficient exploration of chemical space around a privileged chiral core. As the demand for stereochemically pure and complex drug candidates continues to grow, the principles and protocols outlined in this guide will remain central to the advancement of medicinal chemistry.

References

- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals.

- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC.

- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl)

- Unlocking Potential: Applications of 4-Bromophenyl Urea in Research.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchG

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC.

- Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ )

- Exploring the Synthesis and Applications of (4-Bromophenyl)oxoacetaldehyde.

- Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis - Benchchem.

- Application of chiral building blocks to the synthesis of drugs.

- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC.

- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC.

-

Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. [Link]

- Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm.

- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - RUA - Universidad de Alicante.

-

A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Recent Developments in the Area of Asymmetric Transfer Hydrogen

- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into...

-

Chiral resolution - Wikipedia. [Link]

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC.

-

Recent advances in catalytic asymmetric synthesis - ResearchGate. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

- A Technical Guide to Chiral Building Blocks in Synthesis - Benchchem.

- Recent Developments in the Area of Asymmetric Transfer Hydrogen

- Chemistry Grignard Reaction Mechanism - S

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing). [Link]

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

-

Exploring the Intricacies of Chiral Chemistry in Drug Discovery - Longdom Publishing. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. nbinno.com [nbinno.com]

- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 15. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]

- 16. sciforum.net [sciforum.net]

- 17. rua.ua.es [rua.ua.es]

- 18. Chiral resolution - Wikipedia [en.wikipedia.org]

- 19. tsijournals.com [tsijournals.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Suzuki Coupling [organic-chemistry.org]

- 24. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. nbinno.com [nbinno.com]

- 29. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Commercial Sourcing & Technical Validation of 2-(4-Bromophenyl)propan-1-ol

Executive Summary & Chemical Identity[1][2][3]

2-(4-Bromophenyl)propan-1-ol is a high-value chiral building block, serving as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). Its structure features a primary alcohol capable of esterification or oxidation, and a para-bromine moiety primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Sourcing Warning: A common procurement error involves confusing the target molecule with its structural isomers. You must verify the specific substitution pattern before purchase.

| Feature | Target Molecule | Common Isomer (Avoid) | Common Isomer (Avoid) |

| IUPAC Name | 2-(4-Bromophenyl)propan-1-ol | 2-(4-Bromophenyl)propan-2-ol | 3-(4-Bromophenyl)propan-1-ol |

| Structure Type | Primary Alcohol (Chiral) | Tertiary Alcohol (Achiral) | Primary Alcohol (Achiral) |

| CAS Number | 81310-74-9 (Racemic) | 2077-19-2 | 25574-11-2 |

| Key NMR Signal | Methyl group = Doublet | Methyl groups = Singlet | Methyl group = Triplet (if reduced from ethyl) |

Strategic Sourcing Landscape (USA & Europe)

Sourcing this intermediate requires a tiered approach based on scale and stereochemical requirements.

Tier 1: Catalog Suppliers (Discovery Scale: mg – 100g)

Best for: Medicinal chemistry hit-to-lead, analytical standards.

-

Fluorochem (UK/Europe):

-

Status: High reliability.

-

Stock Location: Glossop, UK.

-

Logistics: Next-day delivery within EU; 3-5 days to USA via FedEx.

-

Product Code: F654593.[1]

-

-

Enamine (Europe/USA):

-

Status: Primary manufacturer (Originator).

-

Stock Location: Kyiv, Ukraine (Global logistics hub in Riga, Latvia) and Monmouth Jct, NJ (USA).

-

Advantage: Can supply typically up to 1kg from stock; offers "REAL Space" analogues.

-

-

Combi-Blocks (USA):

-

Status: Top-tier US distributor.

-

Stock Location: San Diego, CA.

-

Advantage: Fastest shipping for West Coast US; rigorous internal QC.

-

Tier 2: Bulk/Custom Synthesis (Process Scale: >1kg)

Best for: GMP campaigns, toxicology batches.

-

Thermo Fisher Scientific (Alfa Aesar/Acros):

-

Often re-badges Enamine or Fluorochem stock for catalog sizes but has the network for bulk custom synthesis.

-

-

Synergen (USA/China):

-

Specializes in halo-phenyl building blocks. Requires lead time (4-6 weeks) but offers significant cost reduction for >5kg orders.

-

Visualization: Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier based on chirality and scale.

Figure 1: Decision matrix for sourcing 2-(4-Bromophenyl)propan-1-ol based on stereochemical and quantity requirements.

Technical Specifications & Quality Control (Self-Validating System)

To ensure scientific integrity, you must treat incoming commercial chemicals as "suspect" until validated. The following QC protocol acts as a self-validating system to confirm identity and purity.

Analytical Validation Protocol

A. 1H-NMR Spectroscopy (Identity Check)

-

Solvent: CDCl3

-

Diagnostic Signals:

-

δ 1.25 (d, 3H): The methyl doublet is the fingerprint distinguishing this from the propan-2-ol isomer (which shows a singlet).

-

δ 3.70 (d, 2H): The methylene protons adjacent to the hydroxyl group.

-

δ 7.15 - 7.45 (m, 4H): The para-substituted aromatic system (AA'BB' pattern).

-

B. Chiral HPLC (Enantiomeric Excess Check) If purchasing chiral material (e.g., for asymmetric synthesis), standard GC is insufficient.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >98% ee for asymmetric synthesis applications.

Impurity Profile

Commercial batches often contain specific impurities derived from the reduction of 2-(4-bromophenyl)propanoic acid:

-

Residual Precursor: 2-(4-Bromophenyl)propanoic acid (Check IR for C=O stretch at 1700 cm⁻¹).

-

Debrominated Byproduct: 2-Phenylpropan-1-ol (Result of over-reduction or Pd contamination if coupled previously).

Synthetic Utility & Handling[4]

The "Bromine Handle" Strategy

This molecule is designed for divergent synthesis . The alcohol protects the "left" side of the molecule while the bromine allows elaboration on the "right" side.

Workflow Example: Suzuki-Miyaura Coupling

-

Protection: The primary alcohol is protected as a TBS ether (TBSCl, Imidazole) to prevent catalyst poisoning.

-

Coupling: Reaction with an aryl boronic acid using Pd(dppf)Cl2.

-

Deprotection: TBAF release of the alcohol for further oxidation to the aldehyde/acid.

Visualization: Synthetic Pathway

Figure 2: Divergent synthesis workflow utilizing the bromine handle for cross-coupling reactions.

Safety Data (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use standard Schlenk techniques if the material is hygroscopic (though usually an oil/low-melting solid). Store under inert gas (Argon) to prevent oxidation to the aldehyde over long periods.

References

-

Fluorochem Ltd. Product Specification: 2-(4-Bromophenyl)propan-1-ol (F654593). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12681920 (Isomer differentiation). Retrieved from

-

Sigma-Aldrich (Merck). Safety Data Sheet: 2-(4-Bromophenyl)propan-1-ol. Retrieved from

-

Organic Syntheses. General procedure for reduction of phenylacetic acid derivatives. Org.[1][4] Synth. 2012 , 89, 159-169.[4] (Methodological grounding for synthesis).

-

BenchChem. Technical Guide to 2-(4-Fluorophenyl)propan-1-ol (Analogous synthesis via CBS reduction). Retrieved from

Sources

2-(4-Bromophenyl)propan-1-ol (PubChem CID 569062): A Bifunctional Scaffold for Advanced API Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Relevance

In the modern landscape of drug discovery, the efficiency of active pharmaceutical ingredient (API) synthesis relies heavily on the strategic selection of versatile, bifunctional building blocks. 2-(4-Bromophenyl)propan-1-ol (PubChem CID 569062, CAS: 81310-74-9) represents a premier example of such a scaffold[1].

Structurally, this molecule features a para-brominated phenyl ring coupled with a branched aliphatic primary alcohol. This architecture provides three distinct vectors for functionalization:

-

The Aryl Bromide: A highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck).

-

The Primary Hydroxyl Group: A versatile moiety that can be oxidized to an aldehyde/carboxylic acid or activated as a leaving group (mesylate/tosylate) for nucleophilic substitution.

-

The C2 Stereocenter: The methyl-branched benzylic position creates a chiral center, allowing for the synthesis of enantiomerically pure pharmaceutical derivatives targeting specific spatial binding pockets in proteins.

This whitepaper provides an in-depth technical analysis of 2-(4-Bromophenyl)propan-1-ol, detailing its physicochemical properties, divergent synthetic applications, and field-validated experimental protocols designed for maximum yield and reproducibility.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of a building block is critical for predicting its behavior in complex reaction matrices. The predicted XLogP of 2.5 indicates a favorable lipophilic profile, making its downstream derivatives excellent candidates for oral bioavailability optimization[1].

Table 1: Quantitative Physicochemical Data for 2-(4-Bromophenyl)propan-1-ol

| Property | Value | Scientific Implication |

| PubChem CID | 569062 | Primary identifier for database cross-referencing[1]. |

| CAS Registry Number | 81310-74-9 | Standardized chemical cataloging[2]. |

| Molecular Formula | C9H11BrO | Defines stoichiometric calculations. |

| Molecular Weight | 215.09 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |

| Monoisotopic Mass | 213.99933 Da | Critical for LC-MS identification (distinct 1:1 isotopic doublet at m/z 214/216 due to |

| XLogP (Predicted) | 2.5 | Optimal starting lipophilicity for CNS and systemic drug candidates[1]. |

| Topological Polar Surface Area | 20.2 Ų | High membrane permeability potential. |

| Stereochemistry | Chiral (C2 position) | Available as a racemate or pure (R)/(S) enantiomers for stereospecific target engagement. |

Bifunctional Reactivity Mapping

The true value of 2-(4-Bromophenyl)propan-1-ol lies in its orthogonal reactivity. The aryl bromide and the primary alcohol can be functionalized independently without the strict need for protecting groups, provided the reaction conditions are carefully controlled.

Bifunctional divergent synthesis workflow for 2-(4-Bromophenyl)propan-1-ol.

Methodology I: Palladium-Catalyzed C(sp2)-C(sp2) Cross-Coupling

The Suzuki-Miyaura cross-coupling is the industry standard for constructing biaryl frameworks[3]. The para-bromide on this scaffold undergoes facile oxidative addition with Palladium(0) catalysts.

Causality in Experimental Design:

-

Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step by forcing the two coupling partners into close proximity within the square planar Pd(II) intermediate[3]. It also prevents catalyst deactivation into palladium black.

-

Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane effectively solubilizes the organic substrates and the catalyst. The addition of water is critical; it dissolves the inorganic base (K₂CO₃) and generates a reactive hydroxyboronate species, which is the actual active intermediate in the transmetalation step[3].

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

-

Preparation: In a 100 mL round-bottom flask, charge 2-(4-Bromophenyl)propan-1-ol (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol).

-

Solvent Addition & Degassing: Add 25 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) species.

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol) under an Argon blanket. The solution will typically turn a deep red/orange.

-

Reaction Execution: Equip the flask with a reflux condenser and heat to 90 °C for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the characteristic isotopic doublet at m/z 214/216 [M]+ disappears, replaced by the mass of the biaryl product.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). The biphasic extraction removes the inorganic salts (KBr, potassium borates) and the water-soluble dioxane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Methodology II: C(sp3)-OH Activation and Nucleophilic Displacement

To utilize the aliphatic side chain, the primary hydroxyl group must be converted into a superior leaving group. Mesylation is the preferred method due to its high atom economy and mild reaction conditions.

Causality in Experimental Design:

-

Temperature Control (0 °C): Methanesulfonyl chloride (MsCl) is highly reactive. Maintaining 0 °C suppresses the formation of alkyl chloride byproducts, which occur if the displaced chloride ion attacks the newly formed mesylate at elevated temperatures.

-